molecular formula C15H12N2O3S B2758178 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide CAS No. 919760-63-7

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2758178
CAS No.: 919760-63-7
M. Wt: 300.33
InChI Key: JSFIKYLGWQDPED-UHFFFAOYSA-N
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Description

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of chromenone derivatives. Chromenones, also known as coumarins, are a group of naturally occurring and synthetic compounds with a wide range of biological activities. The compound is characterized by the presence of a chromenone core substituted with a thiazole ring and an acetamide group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide typically involves the following steps:

    Synthesis of 7-methyl-2-oxo-2H-chromen-4-yl acetic acid: This intermediate can be prepared by the condensation of 7-methylcoumarin with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of the acetamide derivative: The acetic acid intermediate is then converted to the corresponding acetamide by reaction with thionyl chloride to form the acyl chloride, followed by reaction with thiazole-2-amine.

The reaction conditions for these steps generally involve refluxing the reactants in suitable solvents such as ethanol or dichloromethane, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, particularly at the thiazole ring.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone and acetamide moieties, leading to the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development and biochemical studies.

    Medicine: The compound’s potential therapeutic effects are being explored in the treatment of diseases such as cancer, infections, and inflammatory conditions.

    Industry: It is used in the development of new materials, dyes, and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-2-yl)acetamide: Similar structure with a pyridine ring instead of a thiazole ring.

    2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyrimidin-2-yl)acetamide: Similar structure with a pyrimidine ring instead of a thiazole ring.

    2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(benzothiazol-2-yl)acetamide: Similar structure with a benzothiazole ring instead of a thiazole ring.

Uniqueness

The uniqueness of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(thiazol-2-yl)acetamide lies in its specific combination of a chromenone core with a thiazole ring and an acetamide group. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds with different heterocyclic rings. The presence of the thiazole ring, in particular, may enhance its antimicrobial and anticancer properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(7-methyl-2-oxochromen-4-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-9-2-3-11-10(8-14(19)20-12(11)6-9)7-13(18)17-15-16-4-5-21-15/h2-6,8H,7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFIKYLGWQDPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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